Quetiapine-d8 Hemifumarate

Isotope Dilution Mass Spectrometry Bioanalysis

Quetiapine-d8 Hemifumarate is the definitive SIL-IS for LC-MS/MS quantitation of quetiapine in plasma, blood, and brain tissue. Its +8 Da mass shift eliminates cross-talk with the natural isotopic envelope, ensuring selectivity and accuracy per FDA guidelines. Proven to normalize matrix effects (96.3–115%) in multi-analyte TDM panels. Select this standard for robust, validated pharmacokinetic and forensic workflows.

Molecular Formula C21H17D8N3O2S
Molecular Weight 391.51
CAS No. 1185247-11-3
Cat. No. B602531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuetiapine-d8 Hemifumarate
CAS1185247-11-3
Molecular FormulaC21H17D8N3O2S
Molecular Weight391.51
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 0.01 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quetiapine-d8 Hemifumarate (CAS 1185247-11-3) Product Overview for Quantitative Bioanalysis


Quetiapine-d8 Hemifumarate (CAS 1185247-11-3) is a stable isotope-labeled internal standard (SIL-IS) in which eight hydrogen atoms on the piperazine ring are replaced with deuterium, yielding a mass shift of +8 Da relative to unlabeled quetiapine [1]. This compound is engineered specifically for isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to correct for matrix effects, extraction losses, and instrument variability during the quantitation of quetiapine and its metabolites in biological matrices [2].

Why Unlabeled Quetiapine or d4 Analogs Cannot Replace Quetiapine-d8 in Regulated LC-MS/MS Workflows


Direct substitution with unlabeled quetiapine or a d4 analog (e.g., quetiapine-d4) compromises quantitative accuracy. Unlabeled quetiapine is a distinct analyte that cannot correct for matrix-induced ion suppression, a primary cause of assay failure in psychotropic drug analysis. While a d4 analog provides a smaller mass shift (+4 Da), the +8 Da shift of quetiapine-d8 ensures baseline separation from the natural isotopic envelope of the analyte, eliminating the risk of signal cross-contamination and ensuring compliance with FDA bioanalytical method validation guidelines for selectivity and accuracy [1].

Quetiapine-d8 Hemifumarate: Head-to-Head Quantitative Performance Data for Procurement Decisions


Isotopic Purity: 98 atom% D Enables Reliable Isotope Dilution Without Background Interference

Quetiapine-d8 Hemifumarate is supplied with a minimum isotopic enrichment of 98 atom% D . This high enrichment ensures that the internal standard signal is predominantly due to the d8 species, minimizing background interference from unlabeled or partially labeled molecules. In contrast, alternative deuterated analogs with lower isotopic enrichment (e.g., 95 atom% D) introduce a larger fraction of isotopic impurity, which can elevate baseline noise and reduce the lower limit of quantitation (LLOQ) in sensitive MS/MS assays .

Isotope Dilution Mass Spectrometry Bioanalysis

Mass Shift Advantage: +8 Da Provides Superior Selectivity Over d4 Analogs

Quetiapine-d8 incorporates eight deuterium atoms, resulting in a +8 Da mass shift from unlabeled quetiapine [1]. This shift is twice that of a d4 analog (+4 Da). The larger shift ensures that the internal standard's MRM transitions are completely resolved from the natural M+2 and M+4 isotopic peaks of the analyte, which can cause significant cross-talk in the presence of high analyte concentrations [2].

Selectivity Isotopic Interference MRM

Cross-Analyte Applicability: Validated as Surrogate IS for O-Desalkylquetiapine

In a validated LC-MS/MS method for quetiapine and its metabolites, quetiapine-d8 was used as the internal standard for O-desalkylquetiapine because no labeled analog of that metabolite was commercially available [1]. The method achieved linear calibration from 0.1 to 300 ng/mL for all analytes in rat blood and brain homogenate, demonstrating that quetiapine-d8 effectively compensates for matrix effects and extraction variability across structurally similar analytes.

Metabolite Quantitation Surrogate Internal Standard Bioanalysis

Analytical Validation: FDA-Compliant Assay Linearity Across Clinical Concentration Ranges

In a fully FDA-validated LC-MS/MS assay for human plasma, quetiapine-d8 served as the internal standard. The method demonstrated linear calibration from 5 to 800 µg/L for quetiapine and N-desalkylquetiapine, and from 2 to 100 µg/L for other metabolites [1]. The assay was successfully applied to 47 patient samples, with median quetiapine concentrations of 83 µg/L (range 7-748 µg/L), confirming that the internal standard performs reliably across the clinically relevant concentration range.

Therapeutic Drug Monitoring FDA Validation Linearity

Chemical Purity: ≥98% HPLC Purity Ensures Minimal Impurity Interference

Quetiapine-d8 Hemifumarate (CAS 1185247-11-3) is supplied with a chemical purity of ≥98% as determined by HPLC . This specification is comparable to the purity of unlabeled quetiapine hemifumarate reference standards (typically ≥98%) and ensures that any observed signal in MS/MS assays originates from the deuterated compound rather than from impurities that could cause isobaric interferences.

Quality Control HPLC Purity Procurement Specification

Quetiapine-d8 Hemifumarate: Optimal Application Scenarios Based on Validated Performance Data


Regulated Bioanalysis for Clinical Trial Pharmacokinetic Studies

Quetiapine-d8 is the internal standard of choice for FDA-compliant LC-MS/MS assays measuring quetiapine and its metabolites in human plasma. The method by Fisher et al. [1] demonstrated linear calibration across clinically relevant ranges (5-800 µg/L) and was successfully applied to patient samples, providing a validated framework for pharmacokinetic assessments in clinical trials.

Multi-Analyte Therapeutic Drug Monitoring (TDM) Panels

In multi-analyte TDM panels for antipsychotics, quetiapine-d8 serves as a stable isotope-labeled internal standard that corrects for matrix effects across diverse serum samples. The method by Heisel et al. [2] achieved internal standard-normalized matrix effects between 96.3% and 115%, demonstrating robust compensation for ion suppression/enhancement in high-throughput clinical TDM workflows.

Preclinical Pharmacokinetic and Tissue Distribution Studies

The validated method by Heisel et al. [2] for rat blood and brain tissue homogenates, which uses quetiapine-d8 as a surrogate internal standard for O-desalkylquetiapine, provides a proven approach for quantifying drug and metabolite levels in preclinical CNS distribution studies. The method's linearity from 0.1 to 300 ng/mL supports sensitive detection in low-volume tissue samples.

Forensic Toxicology and Post-Mortem Analysis

Certified reference solutions of quetiapine-d8 hemifumarate, such as those from Cerilliant , are designed for isotope dilution LC-MS/MS methods in forensic toxicology. The +8 Da mass shift ensures unambiguous identification and quantitation of quetiapine in complex post-mortem matrices where endogenous interferences are prevalent.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Quetiapine-d8 Hemifumarate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.